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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

Cat. No.: B190125 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between structurally related compounds is paramount for advancing novel

therapeutics. This guide provides a comparative study of 2-Amino-2-methylpropanamide
derivatives, offering insights into their relative performance based on available experimental

data. We delve into their biological activities, physicochemical properties, and the experimental

methodologies used for their evaluation.

This analysis synthesizes data from various studies to construct a comparative framework for a

selection of 2-Amino-2-methylpropanamide derivatives and related amide compounds. While

a single, direct comparative study across all presented derivatives is not available in the

literature, this guide collates and contrasts findings from individual research efforts to illuminate

key structure-activity relationships.

Comparative Performance Data
The following tables summarize quantitative data on the biological and physicochemical

properties of selected 2-Amino-2-methylpropanamide derivatives and related compounds.

Table 1: Physicochemical Properties of 2-Amino-2-methylpropanamide and Related Amides
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

XLogP3-AA

Topological
Polar
Surface
Area (Å²)

Reference

2-Amino-2-

methylpropan

amide

C4H10N2O 102.14 -1.2 69.1 [1][2]

2-Amino-N-

methylpropan

amide

C4H10N2O 102.14 -1.0 55.1 [3]

(2S)-2-amino-

N-

methylpropan

amide

C4H10N2O 102.14 -1.0 55.1 [4]

Ibutamoren

(MK-0677)

C27H36N4O

5S
528.66 - - [5]

Table 2: Biological Activity of Selected Amide Derivatives
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Compound/De
rivative Class

Target/Activity
IC50 /
Inhibition (%)

Experimental
System

Reference

Naproxen-

sulfathiazole

conjugate

Urease Inhibition
IC50: 5.82 ± 0.28

µM

Jack bean

urease
[6]

Naproxen-

sulfaguanidine

conjugate

Urease Inhibition
IC50: 5.06 ± 0.29

µM

Jack bean

urease
[6]

Naproxen-

sulfamethoxazol

e conjugate

COX-2 Inhibition 75.4% at 10 µM
In vitro COX-2

assay
[6]

Pentacyclic

benzimidazole

derivative 6

Antiproliferative

(NCI-H460)
GI50: 0.28 µM

Human cancer

cell line
[7]

Pentacyclic

benzimidazole

derivative 9

Antiproliferative

(NCI-H460)
GI50: 0.35 µM

Human cancer

cell line
[7]

Ibutamoren (MK-

0677)

Growth Hormone

Secretagogue

Stimulates GH

and IGF-1

In vivo and in

vitro
[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments cited in the evaluation of amide derivatives.

Protocol 1: In Vitro Urease Inhibition Assay
This protocol is based on the methodology for assessing the urease inhibitory activity of

synthetic compounds.[6]

1. Reagents and Materials:

Jack bean urease
Urea (substrate)
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Phenol-hypochlorite reagent (for ammonia detection)
Test compounds (e.g., propanamide-sulfonamide conjugates)
Phosphate buffer (pH 7.0)
96-well microplates
Microplate reader

2. Assay Procedure:

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
Add 25 µL of Jack bean urease solution and incubate at 37 °C for 15 minutes.
Initiate the enzymatic reaction by adding 50 µL of urea solution.
Incubate the mixture at 37 °C for 30 minutes.
Stop the reaction and measure the amount of ammonia produced using the phenol-
hypochlorite method.
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: In Vitro Antiproliferative Activity Assay
This protocol describes a general method for evaluating the antiproliferative effects of

compounds on cancer cell lines.[7]

1. Reagents and Materials:

Human cancer cell lines (e.g., NCI-H460)
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
Test compounds
Sulforhodamine B (SRB) assay kit or similar cell viability assay
96-well cell culture plates
Incubator (37 °C, 5% CO2)

2. Assay Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 48-72 hours).
After the incubation period, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
Stain the fixed cells with SRB dye.
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Wash away the unbound dye and solubilize the protein-bound dye.
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.

Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly aid in their

comprehension. The following diagrams, rendered using Graphviz, illustrate key concepts

related to the study of 2-Amino-2-methylpropanamide derivatives.
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General Workflow for Synthesis and Evaluation of Novel Amide Derivatives
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(e.g., with sulfonamides)

Purification
(e.g., Chromatography)

Structural Characterization
(NMR, MS)

In Vitro Assays
(e.g., Enzyme Inhibition, Antiproliferative)

Data Analysis
(IC50/GI50 Determination)

Structure-Activity
Relationship (SAR) Analysis
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Caption: Workflow for the synthesis and biological evaluation of novel amide derivatives.
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Hypothesized Signaling Pathway for a Growth Hormone Secretagogue
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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